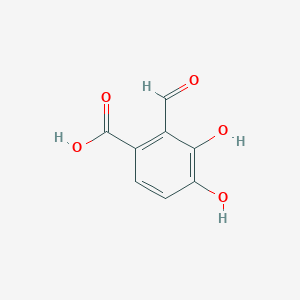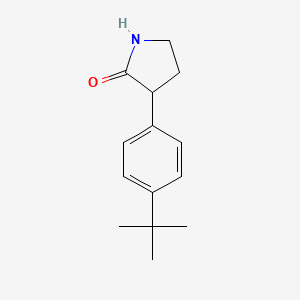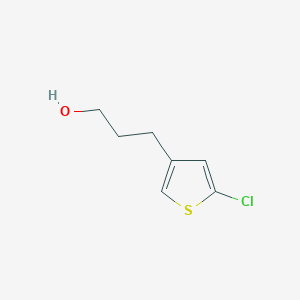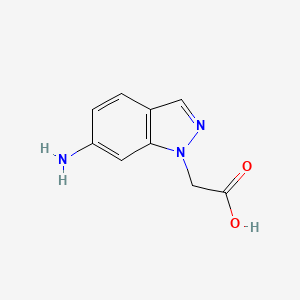
2-(6-amino-1H-indazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-amino-1H-indazol-1-yl)acetic acid is an organic compound belonging to the class of indazoles, which are heterocyclic aromatic compounds. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(6-amino-1H-indazol-1-yl)acetic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines, followed by the formation of C–N and N–N bonds without the use of catalysts or solvents . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-(6-amino-1H-indazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(6-amino-1H-indazol-1-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-amino-1H-indazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like casein kinase II subunit alpha, which plays a role in various cellular processes . The compound’s effects are mediated through binding to these targets, leading to alterations in cellular signaling pathways and biological activities.
Comparison with Similar Compounds
2-(6-amino-1H-indazol-1-yl)acetic acid can be compared with other indazole derivatives, such as:
1-methyl-1H-indazole-4-acetic acid: Known for its anti-inflammatory properties.
2-(1H-indazol-4-yl)acetic acid: Studied for its anticancer activities.
1H-indazole-3-carboxylic acid: Used as a precursor in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-(6-aminoindazol-1-yl)acetic acid |
InChI |
InChI=1S/C9H9N3O2/c10-7-2-1-6-4-11-12(5-9(13)14)8(6)3-7/h1-4H,5,10H2,(H,13,14) |
InChI Key |
KLJDJJVTCUIKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N(N=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13275921.png)
![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol](/img/structure/B13275930.png)
![N-[1-(2,4-dichlorophenyl)ethyl]cyclobutanamine](/img/structure/B13275935.png)
![2-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol](/img/structure/B13275936.png)
![1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine](/img/structure/B13275937.png)
![3-[(Thian-3-yl)amino]benzonitrile](/img/structure/B13275941.png)
![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}ethan-1-amine](/img/structure/B13275947.png)
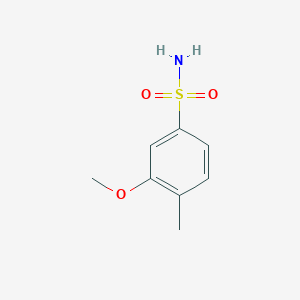
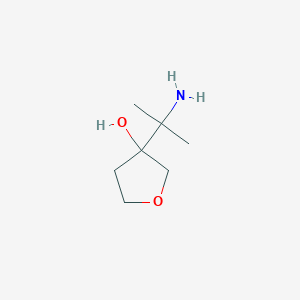
amine](/img/structure/B13275962.png)
![2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine](/img/structure/B13275965.png)
